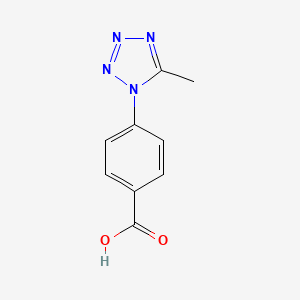

4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Description

Significance of the Tetrazole-Benzoic Acid Scaffold in Medicinal Chemistry

The tetrazole-benzoic acid scaffold is a privileged structure in medicinal chemistry, largely because the tetrazole ring can act as a reliable substitute for other functional groups, thereby enhancing a molecule's drug-like properties. beilstein-journals.orgnih.gov This scaffold is present in numerous bioactive compounds and several commercially successful drugs. tandfonline.comchemicalbook.comlifechemicals.com

Bioisosterism with Carboxylic Acids and Amide Mimicry

The most significant role of the tetrazole ring in drug design is its function as a bioisostere of the carboxylic acid group. tandfonline.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a chemical compound. The tetrazole ring and the carboxylic acid group share several key characteristics:

Acidity : 5-substituted-1H-tetrazoles have pKa values (typically 4.5–4.9) that are very similar to those of carboxylic acids (pKa ≈ 4.2–4.4). rug.nl This means that at physiological pH (around 7.4), the tetrazole ring, like a carboxylic acid, exists predominantly in its deprotonated, anionic form. rug.nlacs.org

Geometry : Both groups possess a planar structure, and the tetrazolate anion can delocalize its negative charge across the ring system, similar to a carboxylate anion. nih.govrug.nlnih.gov This structural and electronic resemblance allows the tetrazole moiety to engage in similar electrostatic and hydrogen bonding interactions with biological targets, such as receptors and enzymes. rug.nlacs.org

Amide Mimicry : The tetrazole ring is also considered a surrogate for a cis-amide bond, a conformation that is often important for biological activity but can be susceptible to enzymatic degradation. beilstein-journals.orgnih.govlifechemicals.com Incorporating a tetrazole can lock the molecule in a desired conformation, improving potency and stability. beilstein-journals.orgnih.gov

Influence on Lipophilicity and Metabolic Stability

Replacing a carboxylic acid with a tetrazole ring can significantly improve a drug candidate's pharmacokinetic profile. tandfonline.comacs.org

Lipophilicity : Anionic tetrazoles are notably more lipophilic (by about one order of magnitude) than the corresponding carboxylates. acs.orgacs.orgnih.gov This increased lipophilicity can lead to better penetration of biological membranes, which may enhance oral bioavailability. tandfonline.comrug.nlacs.org

Metabolic Stability : The tetrazole ring is exceptionally stable and resistant to many common metabolic pathways that degrade carboxylic acids, such as β-oxidation or conjugation with amino acids. tandfonline.comacs.orgnih.gov This resistance often results in a longer biological half-life for tetrazole-containing drugs. acs.orgnih.gov

Role in Drug Design and Development

The advantageous properties of the tetrazole scaffold have made it a cornerstone in modern drug discovery. beilstein-journals.orgtandfonline.com Its incorporation into lead molecules is a common strategy to optimize potency, selectivity, and pharmacokinetic properties. nih.govnumberanalytics.com The tetrazole moiety is a key component in a wide array of marketed drugs with diverse therapeutic applications, including:

Antihypertensives : A prominent class of drugs known as angiotensin II receptor blockers (ARBs), or "sartans," features a tetrazole ring that is crucial for their activity. nih.govnumberanalytics.com Examples include Losartan, Valsartan (B143634), Irbesartan, and Candesartan. tandfonline.comnumberanalytics.com In these drugs, the acidic tetrazole group mimics the carboxylic acid of the natural ligand, angiotensin II, enabling potent and specific receptor binding. nih.gov

Anticancer Agents : The tetrazole ring is considered a privileged scaffold in the development of new anticancer drugs due to its presence in compounds that have shown significant promise in treating various cancers. chemicalbook.comnih.govresearchgate.net

Other Therapeutic Areas : Tetrazole-containing compounds have also been successfully developed as antibacterial, antifungal, antiallergic, and antiviral agents. beilstein-journals.orgtandfonline.comlifechemicals.com

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Significance in Drug Design |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity allows for comparable ionic interactions with biological targets. rug.nl |

| Lipophilicity (Anion) | Lower | ~10x Higher | Enhanced ability to cross biological membranes, potentially improving bioavailability. acs.orgacs.org |

| Metabolic Fate | Susceptible to β-oxidation, conjugation | Resistant to many metabolic pathways | Increased in vivo stability and longer half-life. tandfonline.comacs.orgnih.gov |

| Key Interactions | Hydrogen bonding, ionic interactions | Hydrogen bonding, ionic interactions, π-stacking | Versatile binding capabilities with target receptors. acs.orgnih.gov |

Historical Context and Evolution of Tetrazole-Containing Compounds in Pharmaceutical Sciences

The history of tetrazoles dates back to 1885, when a derivative was first synthesized by the Swedish chemist J. A. Bladin. nih.gov For many decades following their discovery, research into these compounds was relatively limited, with only a few hundred derivatives reported by 1950. chemicalbook.comnih.gov

The turning point for tetrazole chemistry came in the mid-20th century, when their potential applications in various fields, including medicine, agriculture, and materials science, became apparent. chemicalbook.comnih.gov Researchers in the pharmaceutical sciences began to recognize the tetrazole ring's value as a metabolically stable bioisostere for the carboxylic acid group. nih.gov This realization catalyzed a rapid expansion of research and development efforts. The successful launch of tetrazole-containing drugs, most notably the angiotensin II receptor blockers like Losartan in the 1990s, firmly established the scaffold as a "privileged" structure in medicinal chemistry. nih.govnumberanalytics.com This success spurred further investigation, leading to the discovery and development of dozens of tetrazole-based drugs for a wide range of diseases. beilstein-journals.orgtandfonline.com

Research Gaps and Future Perspectives for 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Despite the extensive research on the tetrazole-benzoic acid scaffold, significant research gaps exist for the specific isomer, this compound. A review of current scientific literature reveals a scarcity of studies focused on its synthesis, characterization, and biological evaluation. This is in contrast to related isomers, such as 4-(1H-Tetrazol-5-yl)benzoic acid, which has been investigated for its utility as a linker in the construction of metal-organic frameworks (MOFs). cd-bioparticles.netnih.gov

The primary research gap is, therefore, the fundamental characterization of this specific molecule. Future research should be directed toward several key areas:

Novel Synthesis and Characterization : Developing efficient and scalable synthetic routes to produce this compound is a crucial first step. While general methods for tetrazole synthesis exist, optimizing a procedure for this particular isomer and fully characterizing its physicochemical properties (e.g., pKa, solubility, crystal structure) is essential. mdpi.com

Comparative Biological Screening : Given the established roles of the tetrazole-benzoic acid scaffold, a logical future perspective is to screen this compound for a range of biological activities. This could include evaluating its potential as an antagonist for G protein-coupled receptors, such as the angiotensin II receptor or free fatty acid receptors, where similar structures have shown high potency. nih.govacs.org Its potential as an anticancer, anti-inflammatory, or antimicrobial agent also warrants investigation based on the broad bioactivity of tetrazoles. nih.govresearchgate.net

Materials Science Applications : Drawing from research on other isomers, this compound could be explored as a functional organic linker for creating novel MOFs or other advanced polymers. lifechemicals.com The specific positioning of the methyl group and the linkage at the N1 position of the tetrazole ring could impart unique structural or functional properties to these materials.

Exploring Isomer-Specific Effects : A key research question is how the placement of the methyl group and the point of attachment to the benzoic acid (1,5-disubstitution vs. 2,5-disubstitution) influences the molecule's properties and biological activity. Comparative studies against other isomers would provide valuable structure-activity relationship (SAR) insights for future drug design. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyltetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-7(3-5-8)9(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOPFDHSPOYDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390060 | |

| Record name | 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64170-57-6 | |

| Record name | 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 5 Methyl Tetrazol 1 Yl Benzoic Acid

Established Synthetic Routes

The construction of the 4-(5-methyl-tetrazol-1-yl)-benzoic acid scaffold is principally accomplished via two well-documented strategies: the direct alkylation of a pre-formed tetrazole ring and a more elaborate multi-step sequence commencing with a substituted nitroaniline.

Nucleophilic Substitution Strategies

Nucleophilic substitution represents a direct and efficient method for the synthesis of 1,5-disubstituted tetrazoles. This approach typically involves the alkylation of a 5-substituted-1H-tetrazole with a suitable electrophile.

A primary synthetic route to the ester precursor of the target compound, methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate, involves the nucleophilic substitution reaction between 5-methyl-1H-tetrazole and a methyl 4-(halomethyl)benzoate, such as methyl 4-(bromomethyl)benzoate (B8499459) or methyl 4-(chloromethyl)benzoate. In this reaction, the tetrazolate anion, generated in situ by the deprotonation of 5-methyl-1H-tetrazole with a suitable base, acts as the nucleophile, displacing the halide from the benzylic position of the benzoate (B1203000) ester.

The reaction typically proceeds as follows:

5-Methyl-1H-tetrazole + Methyl 4-(halomethyl)benzoate → Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate + Methyl 4-[(5-methyl-2H-tetrazol-2-yl)methyl]benzoate

A significant challenge in this synthesis is the regioselectivity of the alkylation. The tetrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of two regioisomers: the desired 1,5-disubstituted product and the 2,5-disubstituted isomer. The ratio of these isomers is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the reaction temperature. Subsequent hydrolysis of the ester group of the desired N1-isomer yields this compound.

The optimization of reaction conditions is crucial to maximize the yield of the desired N1-alkylated product and to control the regioselectivity of the substitution.

Solvent Effects: The choice of solvent plays a pivotal role in influencing the reaction rate and the ratio of N1 to N2 isomers. Aprotic polar solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are commonly employed as they effectively solvate the cation of the base, thereby increasing the nucleophilicity of the tetrazolate anion. In some instances, less polar solvents like acetone (B3395972) may also be used.

Base Selection: A variety of bases can be utilized to deprotonate 5-methyl-1H-tetrazole. Common choices include inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as organic bases like triethylamine (B128534) (Et₃N). The choice of base can influence the isomer ratio. For instance, the use of a stronger, more sterically hindered base may favor the formation of the thermodynamically more stable N1-isomer.

| Parameter | Condition | Outcome |

| Solvent | DMF, Acetonitrile | Good solubility of reactants, favors reaction |

| Acetone | Can also be used, may affect isomer ratio | |

| Base | K₂CO₃, NaH | Effective deprotonation of tetrazole |

| Et₃N | Common organic base for this transformation | |

| Temperature | Room temperature to reflux | Affects reaction rate and isomeric ratio |

Multi-step Approaches via Nitroaniline Precursors

An alternative and versatile synthetic pathway to this compound and its derivatives involves a multi-step sequence starting from readily available nitroaniline precursors. This method allows for the construction of the N-aryl tetrazole system through a series of well-established chemical transformations. A representative synthesis starting from 4-nitroaniline (B120555) has been reported to proceed in three main stages.

The initial step in this sequence is the acylation of the starting nitroaniline. For example, 4-nitroaniline can be acylated with acetic anhydride (B1165640) to yield the corresponding N-acetylated nitro compound. This amide then serves as a precursor for the construction of the tetrazole ring.

The formation of the 1,5-disubstituted tetrazole ring from the N-acyl nitroaniline can be achieved through a reaction with an azide (B81097) source, often in the presence of a Lewis acid catalyst. For instance, the nitro-substituted secondary amide can be treated with sodium azide and a catalyst like titanium tetrachloride in an anhydrous solvent such as acetonitrile to facilitate the cyclization and formation of the tetrazole ring.

Following the successful formation of the nitro-substituted tetrazole intermediate, the final key step is the reduction of the nitro group to an amine. This transformation is typically accomplished using a variety of reducing agents. A common method involves catalytic hydrogenation, for example, using a nickel acetate (B1210297) catalyst in the presence of sodium borohydride. This reduction yields the corresponding amino-substituted tetrazole derivative. If the synthesis was initiated with a precursor to the benzoic acid, further functional group manipulations, such as diazotization of the amino group followed by cyanation and subsequent hydrolysis, would be necessary to install the carboxylic acid functionality.

Advanced Synthetic Techniques for Tetrazole Moieties

The formation of the tetrazole ring is a critical step in the synthesis of this compound. Modern synthetic methods focus on efficiency, safety, and sustainability.

Catalyst-Mediated Tetrazole Syntheses

Various catalysts have been developed to facilitate the [3+2] cycloaddition reaction, which is a primary method for forming the tetrazole ring.

Zinc Salts: Zinc salts, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), are effective Lewis acid catalysts for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. mdpi.commdpi.com The reaction often proceeds readily in water, which offers a safer and more environmentally friendly alternative to traditional organic solvents. mdpi.com The use of water as a solvent helps to minimize the risk of explosion and avoids the release of hazardous hydrazoic acid by maintaining a slightly alkaline pH. mdpi.com For instance, the synthesis of 4-(1H-tetrazol-5-yl)benzoic acid has been achieved by reacting 4-cyanobenzoic acid with sodium azide in the presence of zinc bromide in water under hydrothermal conditions. mdpi.com A similar principle is applied in the aqueous phase synthesis of 5-methyltetrazole (B45412) using acetonitrile, sodium azide, and zinc chloride. acs.org

| Catalyst | Substrates | Solvent | Key Advantages |

| Zinc Bromide (ZnBr₂) | 4-Cyanobenzoic acid, Sodium Azide | Water | Safe, Environmentally friendly mdpi.commdpi.com |

| Zinc Chloride (ZnCl₂) | Acetonitrile, Sodium Azide | Water | Reduced waste, High product quality |

Yb(OTf)₃: Ytterbium(III) triflate (Yb(OTf)₃) has emerged as an efficient and recyclable catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazoles. d-nb.infonih.govijprdjournal.com This lanthanide triflate catalyzes the reaction of amines, triethyl orthoformate, and sodium azide to produce 1-substituted tetrazoles in good yields under mild conditions. nih.gov It is also effective in the [2+3] cycloaddition of various nitriles with sodium azide to form 5-substituted 1H-tetrazoles. d-nb.infoijprdjournal.com The use of Yb(OTf)₃ offers advantages such as high yields, milder reaction conditions, and the potential for catalyst recycling, contributing to a more sustainable process. nih.govshd-pub.org.rs

L-Proline: The amino acid L-proline has been utilized as an efficient and environmentally benign organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. This method provides a safer and more cost-effective alternative to hazardous Lewis acid-catalyzed reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. uokerbala.edu.iq This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole (B372694) and tetrazole derivatives. mdpi.comnih.gov For instance, microwave irradiation can facilitate the efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines. The key intermediates for 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles can be prepared efficiently through a microwave-assisted continuous operation process. While direct microwave-assisted synthesis of this compound is not extensively documented in the provided results, the successful application of this technology to similar structures suggests its potential for a more rapid and efficient synthesis. nih.govuokerbala.edu.iq

| Technique | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields, Enhanced reaction rates uokerbala.edu.iq |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to create more sustainable and environmentally friendly processes. A significant advancement is the use of water as a solvent in the synthesis of 5-substituted 1H-tetrazoles, which mitigates explosion hazards and avoids the use of toxic organic solvents. mdpi.com The development of recyclable catalysts, such as nanomaterial-based catalysts and certain lanthanide triflates, also aligns with green chemistry principles by reducing waste and improving process efficiency. nih.govuokerbala.edu.iq Furthermore, solvent-free reaction conditions, sometimes coupled with microwave assistance, represent another green approach to synthesizing tetrazole derivatives. The use of visible-light-driven reactions with recyclable catalysts is another innovative and green approach to synthesizing 1H-tetrazoles from aldehydes and sodium azide.

Derivatization Strategies and Analogue Synthesis

The functional groups on this compound, namely the carboxylic acid and the tetrazole ring, provide opportunities for a variety of chemical modifications to create analogues with potentially altered properties.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters and amides, to produce a range of derivatives.

Esterification: The formation of esters from the benzoic acid moiety is a common derivatization strategy. For example, methyl esters of related tetrazole-containing benzoic acids have been synthesized. ijprdjournal.com The synthesis of methyl benzoates can be achieved through Fischer esterification, reacting the benzoic acid with methanol (B129727) in the presence of an acid catalyst.

Amide Formation: The carboxylic acid can also be converted to an amide through reaction with an amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. Functionalized tetrazoles themselves can act as latent active esters in the synthesis of amide bonds, eliminating the need for external coupling agents. A variety of amides can be synthesized, including those derived from primary and secondary amines.

| Derivative Type | Synthetic Approach |

| Esters | Fischer esterification with an alcohol and acid catalyst. |

| Amides | Reaction with an amine using a coupling reagent or via activated tetrazole esters. |

Substituent Effects on the Tetrazole Ring

The electronic and steric properties of substituents on the tetrazole ring can significantly influence the molecule's properties and reactivity.

Electronic Effects: The nature of the substituent at the 5-position of the tetrazole ring affects its acidity and electronic properties. researchgate.net Electron-withdrawing groups, such as a carboxyl group, can increase the aromaticity of the tetrazole ring by withdrawing π-electrons. Conversely, electron-donating groups, like an amino group, can weaken the aromaticity. The delocalization of the negative charge in the deprotonated tetrazole ring is a key factor in its bioisosteric relationship with the carboxyl group. researchgate.net

Steric Effects: The steric bulk of substituents on the tetrazole ring can influence the course of synthetic reactions. For example, in the synthesis of 1,5-disubstituted tetrazoles, steric hindrance from bulky groups can affect the yield of the reaction. d-nb.info Computational studies have shown that the steric bulk of a substituent on a nitrile can raise the energy barrier for the cycloaddition reaction to form a tetrazole. The presence of a methyl group at the 5-position, as in the title compound, introduces a certain degree of steric bulk that can influence its interaction with biological targets and its synthetic accessibility.

| Effect | Influence on Tetrazole Ring |

| Electron-withdrawing groups | Increase aromaticity |

| Electron-donating groups | Decrease aromaticity |

| Steric bulk | Can hinder synthetic reactions and influence biological interactions d-nb.info |

Formation of Salts and Esters for Research Purposes

The carboxylic acid functionality of this compound allows for the formation of various derivatives, such as salts and esters, which are crucial for research applications, including the investigation of their biological activities and the development of new materials.

Salt Formation:

The acidic proton of the carboxylic acid group can readily react with a variety of inorganic and organic bases to form the corresponding salts. For instance, reaction with a suitable base in a solvent like water or ethanol (B145695) can yield high-purity salts. nih.gov A general reaction scheme involves the treatment of this compound with an equimolar amount of a base. In some cases, heating may be required to facilitate the reaction. nih.gov The resulting salt can then be isolated by evaporation of the solvent. nih.gov

Esterification:

Esterification of this compound can be achieved through several standard methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux. youtube.com For example, the reaction with methanol would yield methyl 4-(5-methyl-tetrazol-1-yl)-benzoate. The general synthesis of tetrazole-containing benzoic acid esters often involves the initial formation of the tetrazole ring followed by its attachment to the benzoic acid moiety, which can then be esterified.

Analytical Techniques for Structural Elucidation in Synthetic Research

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.

NMR spectroscopy is a fundamental tool for the structural analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the benzene (B151609) ring will typically appear as a set of multiplets in the aromatic region (around 7.0-8.5 ppm). The methyl protons on the tetrazole ring would likely produce a singlet at approximately 2.4 ppm. rsc.org The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D₂O exchange. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield position, typically in the range of 165-175 ppm. researchgate.netrsc.org The aromatic carbons will show several signals between 120 and 140 ppm. rsc.orgrsc.org The carbon of the methyl group will appear at a much higher field, typically around 21 ppm, while the tetrazole ring carbon will have a chemical shift in the range of 150-160 ppm. rsc.orgrsc.org

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.4 (s) | ~21 |

| Aromatic-H | ~7.5-8.2 (m) | ~125-140 |

| -COOH | >10 (br s) | ~167 |

| Tetrazole-C | - | ~155 |

Note: 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak typically between 1680 and 1710 cm⁻¹. docbrown.info The spectrum will also show C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The tetrazole ring itself will contribute to a series of characteristic vibrations, including C=N and N=N stretching, typically observed in the 1400-1600 cm⁻¹ range. researchgate.net

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-H (Aromatic) | >3000 | Medium to Weak |

| C=N, N=N (Tetrazole) | 1400-1600 | Medium to Weak |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern can also give structural information. For instance, the loss of COOH (45 Da) or the cleavage of the bond between the benzoic acid moiety and the tetrazole ring are plausible fragmentation pathways. rsc.orgnist.gov

Biological Activity and Pharmacological Investigations

Antihypertensive Activity and Angiotensin II Receptor Modulation

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with angiotensin II being a potent vasoconstrictor. researchgate.net ARBs function by blocking the angiotensin II type 1 receptor (AT1R), thereby inhibiting the pressor effects of angiotensin II. researchgate.net The tetrazole group in these molecules often acts as a bioisostere for a carboxylic acid, contributing to the compound's metabolic stability and absorption. mdpi.com

Research into novel non-peptide angiotensin II receptor antagonists has explored various molecular scaffolds. For instance, a series of 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives, which incorporate the biphenylyltetrazole moiety, have demonstrated potent in vitro binding to the angiotensin II receptor, with IC50 values in the nanomolar to micromolar range. nih.gov One compound from this series, 2-ethyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline, exhibited significant oral activity in rat models, leading to its selection for clinical evaluation. nih.gov

Similarly, derivatives of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine containing a (methylbiphenylyl)tetrazole moiety have shown high affinity and potency as angiotensin II receptor antagonists in the nanomolar range. nih.gov Certain substitutions on this scaffold resulted in compounds with in vitro potencies equivalent or superior to losartan. nih.gov Ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have also been synthesized and evaluated as a new class of angiotensin-II receptor antagonists. mdpi.com

The following table summarizes the antihypertensive activity of selected tetrazole derivatives.

| Compound/Derivative Class | Activity | Model System | Reference |

| 2-alkyl-4-(biphenylylmethoxy)quinolines | IC50 values in the range 0.01-1 µM | Guinea pig adrenal membrane | nih.gov |

| 2-ethyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline | Dose-related inhibition of AII-induced pressor response (ED50 0.1-2.0 mg/kg IV) | Normotensive rats | nih.gov |

| Imidazo[4,5-c]pyridine derivatives with (methylbiphenylyl)tetrazole | Nanomolar affinities and potencies | In vitro binding and isolated-organ tests | nih.gov |

| 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines | Antihypertensive and diuretic activity | Spontaneously hypertensive rats | nih.gov |

Anticancer and Cytotoxic Potentials

The anticancer and cytotoxic properties of compounds structurally related to 4-(5-methyl-tetrazol-1-yl)-benzoic acid have been a subject of investigation, with various derivatives showing promise in preclinical studies.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and evaluated for their cytotoxic effects. nih.govrsc.org Several of these compounds demonstrated potent inhibitory activities against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values in the micromolar range, comparable to the reference drug doxorubicin. nih.govrsc.org Notably, some of the most potent hybrids exhibited very weak cytotoxicity toward normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells. nih.govrsc.org

Derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides have also shown strong anticancer properties against various human tumor cell lines, including HeLa (cervical cancer), HCT 116 (colon cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer), with IC50 values in the low micromolar range after 72 hours of exposure. nih.gov

The table below presents the in vitro cytotoxicity of selected related compounds.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Values | Reference |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 | 15.6 - 39.8 µM | nih.govrsc.org |

| HCT-116 | 23.9 - 41.8 µM | nih.govrsc.org | |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | 0.17 - 1.15 µM | nih.gov |

| (Tetrazol-5-yl)methylindole derivatives | HepG2 | Most active derivatives showed significant inhibition | nih.gov |

Anti-leukemic Potency and Apoptosis Induction

Investigations into 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown that some of these compounds can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis. nih.govrsc.org Similarly, new (tetrazol-5-yl)methylindole derivatives have been synthesized and studied for their anticancer activity, with some arylidine substituted tetrazole derivatives showing the most activity against the human liver carcinoma cell line (HepG2). nih.gov The mechanism of action for some pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine derivatives in colon cancer cells has been linked to the initiation of both intrinsic and extrinsic apoptotic pathways. nih.gov

Inhibition of Specific Cellular Pathways (e.g., STAT3 inhibition)

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key target in cancer therapy due to its role in regulating genes involved in cell proliferation. nih.gov Research has identified benzoic acid-based inhibitors that can block STAT3 DNA binding activity in various cancer cells, including human glioma, breast, and prostate cancer. nih.gov These inhibitors were shown to block the transcription of STAT3-dependent genes and the expression of proteins such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin. nih.gov Specifically, a 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was identified as a potential STAT3 pathway inhibitor, and optimization led to a derivative that inhibited STAT3-Y705 phosphorylation with an EC50 of 170 nM. nih.gov

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Studies

Derivatives of benzoic acid and tetrazole have been explored for their potential as antimicrobial agents.

Antibacterial Activity:

Studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have identified several potent antibacterial agents against Gram-positive bacteria, including staphylococci and enterococci, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. nih.gov Some of these compounds were also effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms. nih.gov Similarly, the synthesis of fluorophenyl-derived pyrazole (B372694) aldehydes has yielded compounds with significant activity against methicillin-resistant S. aureus (MRSA) strains, with MIC values as low as 0.78 µg/mL. nih.gov

The table below summarizes the antibacterial activity of selected related compounds.

| Compound/Derivative Class | Bacterial Strain(s) | MIC Values | Reference |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci, Enterococci | As low as 0.78 µg/mL | nih.gov |

| Fluorophenyl-derived pyrazole aldehyde derivatives | MRSA strains | As low as 0.78 µg/mL | nih.gov |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Staphylococcus aureus, Bacillus subtilis | 125 µg/mL | mdpi.com |

Antifungal Activity:

Research into phenyl(2H-tetrazol-5-yl)methanamine derivatives has shown antifungal activity against Candida albicans and Aspergillus niger. nih.gov For example, one derivative exhibited an MIC of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov Additionally, bioactivity-guided fractionation of an extract from Piper lanceaefolium led to the isolation of benzoic acid derivatives with activity against C. albicans. nih.gov

Antiviral Activity:

A study on a series of newly synthesized benzoic acid derivatives identified a compound, termed NC-5, with antiviral activity against influenza A viruses, including an oseltamivir-resistant strain. nih.gov NC-5 inhibited the virus in a dose-dependent manner with an EC50 of 33.6 μM for H1N1 and 32.8 μM for the oseltamivir-resistant mutant. nih.gov The proposed mechanism involves the inhibition of neuraminidase activity, which affects virus release. nih.gov

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of benzoic acid derivatives has been documented in several studies. For instance, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, isolated from Myrsine seguinii, strongly suppressed TPA-induced inflammation in mouse ears. nih.gov The study highlighted that the carboxylic acid and lipophilic terpene moieties were important for its anti-inflammatory activity. nih.gov

In another study, 5-acetamido-2-hydroxy benzoic acid derivatives were evaluated for their analgesic activity. mdpi.com An in-silico analysis suggested good bioavailability and binding affinity with the COX-2 receptor. mdpi.com In-vivo tests showed that one of the derivatives significantly reduced painful activity in a writhing test. mdpi.com Furthermore, a metabolite of the NSAID piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, exhibited anti-inflammatory activity comparable to diclofenac (B195802) in a carrageenan-induced paw edema model in rats. mdpi.com

The table below presents a summary of the anti-inflammatory and analgesic activities of selected benzoic acid derivatives.

| Compound/Derivative | Activity | Model | Reference |

| 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | Anti-inflammatory | TPA-induced mouse ear edema | nih.gov |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Analgesic | Acetic acid-induced writhing test | mdpi.com |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory | Carrageenan-induced paw edema in rats | mdpi.com |

Enzyme Inhibition Studies

Glutathione (B108866) Reductase Inhibition

There is no available research data in the reviewed scientific literature regarding the direct inhibitory activity of this compound on the enzyme glutathione reductase. However, related research on tetrazole-containing compounds has explored their effects on similar enzyme systems. For instance, a study on a glycine-tetrazole modified S-alkyl-glutathione (GSH) analogue demonstrated inhibitory activity against glutathione S-transferase (GST), a different but related enzyme in the glutathione system. nih.gov This particular analogue, where the glycine's carboxylate group was replaced with a tetrazole bioisostere, showed inhibition of 2-bromoisovalerylurea conjugation in both rat liver cytosol and intact hepatocytes. nih.gov General glutathione reductase inhibitors work by disrupting the enzyme's catalytic activity, which leads to an accumulation of oxidized glutathione (GSSG) and compromises the cell's antioxidant defenses. scbt.com

Protein Kinase CK2 Inhibition

While direct studies on this compound are not prominent, the tetrazole moiety is a key feature in several classes of potent Protein Kinase CK2 inhibitors. CK2 is a serine/threonine protein kinase implicated in cell proliferation and survival, making it a target in various diseases. nih.gov

Research into 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines has identified them as a rich source of CK2 inhibitors. nih.gov A study systematically evaluated a series of these compounds, revealing that 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines and their sodium salts exhibited CK2 inhibition in the nano- to low-micromolar range. nih.gov The lead compound from this series, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, was a particularly potent inhibitor with an IC₅₀ value of 45 nM. nih.gov In contrast, the corresponding nih.govnih.govnih.govtriazolopyrimidine derivatives were found to be less active. nih.gov These findings highlight the significance of the tetrazole group in achieving high-affinity binding to the CK2 active site.

Table 1: CK2 Inhibitory Activity of 6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine Derivatives Data sourced from a study on novel CK2 inhibitors. nih.gov

| Compound | Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| 2a | H | 1.31 |

| 2b | Methyl | 0.62 |

| 2c | Ethyl | 0.59 |

| 2i | Phenyl | 0.045 |

| 2j | 4-Fluorophenyl | 0.088 |

| 2k | 4-Chlorophenyl | 0.055 |

Phosphodiesterase (PDE) Inhibition

The tetrazole scaffold has been incorporated into the design of inhibitors for phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. nih.gov Inspired by the structure of Cilostazol, a known selective PDE3A inhibitor, researchers have synthesized hybrid compounds combining nucleobases with a tetrazole ring. nih.gov

These novel nucleobase/tetrazole hybrids were evaluated for their inhibitory effects on PDE3A. nih.gov The study found that in several cases, the PDE3A inhibitory activity of the new synthetic compounds was higher than that of Cilostazol itself, demonstrating the potential of tetrazole-containing structures in the development of potent PDE inhibitors. nih.gov

Receptor Binding and Modulation Studies

GABA Receptor Binding

The tetrazole class of compounds has been shown to interact with the γ-aminobutyric acid (GABA) receptor complex, the primary inhibitory neurotransmitter system in the brain. Specifically, studies have investigated the action of tetrazole derivatives at the picrotoxin (B1677862) binding site on the GABA-A receptor. nih.gov

A study examining a series of tetrazole convulsants found a strong correlation (r = 0.96) between their potency in causing convulsions in mice and their ability to displace [³⁵S]-t-butylbicyclophosphorothionate (TBPS), a ligand that binds to the picrotoxin site. nih.gov This suggests that the convulsant effects of compounds like pentamethylenetetrazol and its relatives are mediated through their interaction with the GABA-benzodiazepine-chloride ionophore receptor complex. nih.gov This established link between the tetrazole ring and the GABA receptor system indicates a potential area for the pharmacological activity of this compound and related molecules.

Sphingosine 1-Phosphate Receptor 1 (S1P1) Binding

The Sphingosine 1-Phosphate (S1P) receptors, particularly S1P1, are crucial in regulating immune cell trafficking and are targets for immunomodulatory drugs. nih.govnih.gov The tetrazole ring is recognized as a bioisostere of the carboxylic acid group, meaning it can be used as a substitute to improve physicochemical properties without losing biological activity. nih.gov

In the development of S1P1 receptor modulators, this bioisosteric replacement has proven effective. A study on a series of 1,2,4-oxadiazole (B8745197) indoles, which are S1P receptor modulators, found that replacing the carboxylic acid moiety with a tetrazole ring was a tolerable modification. nih.gov This indicates that the tetrazole group can effectively mimic the interactions of the carboxylate in the receptor's binding pocket. nih.govacs.org Given that this compound contains both a tetrazole ring and a benzoic acid, this principle is highly relevant and suggests the tetrazole portion of the molecule could potentially engage with the S1P1 receptor. Newer, more selective S1P receptor modulators have been developed to improve safety profiles compared to less selective first-generation drugs. clevelandclinic.orgyoutube.com

Allosteric Modulator Interactions

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. This mechanism offers a sophisticated way to fine-tune receptor activity. There is currently no available scientific literature from the search results indicating that this compound has been studied for its potential as an allosteric modulator on any receptor. The tetrazole ring can act as a bioisostere for a carboxylic acid group, a feature often utilized in the design of orthosteric ligands that bind to the primary active site of a receptor or enzyme.

Antioxidant Activities

The investigation into the antioxidant properties of chemical compounds is a significant area of research due to the role of oxidative stress in various diseases. While there are no direct studies focused solely on the antioxidant activity of this compound in the provided search results, research on structurally related compounds suggests that the broader class of azole-containing benzoic acid derivatives may possess such properties.

A study on a series of 4-(1H-triazol-1-yl)benzoic acid hybrids (note: these are triazoles, not tetrazoles) evaluated their antioxidant potential using various assays. mdpi.com The parent thioether derivative, in particular, demonstrated significant radical scavenging effects in both DPPH and ABTS assays, with its activity being comparable to the standard antioxidant butylated hydroxyanisole (BHA) at the same concentration. mdpi.com

Table 1: Antioxidant Activity of Structurally Related 4-(1H-triazol-1-yl)benzoic Acid Hybrids

| Compound/Standard | DPPH Scavenging Activity (%) (at 100 µg/mL) | ABTS Scavenging Activity (%) (at 100 µg/mL) |

|---|---|---|

| Parent Thioether (1) | 89.95 ± 0.34 | 88.59 ± 0.13 |

| Parent Phenoxy (2) | - | 62.00 ± 0.24 |

| Parent Methylsulfonyl (3) | - | 29.98 ± 0.13 |

| BHA (Standard) | 95.02 ± 0.74 | 96.18 ± 0.33 |

Data sourced from a study on triazole derivatives, not this compound. mdpi.com

Another study on more complex tetrazole derivatives linked to imidazopyridine also reported good to medium antioxidant activity as measured by the DPPH method. researchgate.net These findings on related structures suggest a potential avenue for future research into the antioxidant capabilities of this compound itself.

Structure Activity Relationships Sar and Mechanistic Insights

Impact of Tetrazole Ring Substituents on Biological Activity

The tetrazole ring is a key pharmacophoric element in many biologically active compounds. Substituents on the tetrazole ring can significantly influence the biological activity of tetrazolyl-benzoic acid derivatives. While the parent compound features a methyl group at the 5-position of the tetrazole ring, variations of this substituent can modulate potency and selectivity. For instance, in a series of related biphenyl (B1667301) tetrazole compounds, the nature of the substituent on the tetrazole ring was found to be a key determinant of urease inhibition activity. nih.gov It has been observed that the introduction of different functional groups can alter the electronic and steric properties of the tetrazole ring, thereby affecting its binding interactions with target proteins. nih.gov The ability to modify the tetrazole ring at its various positions has led to the discovery of compounds with a wide array of biological activities.

The following table summarizes the impact of substituents on a related series of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, illustrating the influence of substitution on urease inhibition. nih.gov

| Compound | Substituent on Phenyl Ring | Urease Inhibition IC50 (µM) |

| AV2 | 3'-methoxy, 1'-aldehyde | 0.28 ± 0.15 |

| AV5 | 2',4'-dichloro | 1.29 ± 0.12 |

| AV3 | Multiple substitutions | 1.56 ± 0.12 |

| AV7 | Single substitution | 8.59 ± 1.12 |

| Thiourea (Standard) | - | 4.24 ± 0.13 |

Role of the Benzoic Acid Moiety and its Modifications

The benzoic acid moiety is a crucial component for the biological activity of this class of compounds, often serving as a key interaction point with target receptors. nih.gov The carboxylic acid group, with its acidic proton and ability to form hydrogen bonds, can anchor the molecule within the active site of a protein. nih.gov Modifications to the benzoic acid moiety, such as substitution on the benzene (B151609) ring, can impact potency. For example, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid in 4-(thiazol-5-yl)benzoic acid derivatives maintained potent protein kinase CK2 inhibitory activities and led to enhanced antiproliferative activities. nih.gov

Furthermore, the replacement of the benzene ring with other aromatic systems, such as pyridine (B92270) or pyridazine, has been explored. In the case of 4-(thiazol-5-yl)benzoic acid analogs, these modifications resulted in potent protein kinase CK2 inhibitors. nih.gov Such changes can alter the compound's electronic distribution, lipophilicity, and metabolic stability. researchgate.net

Influence of Linker Variations and Spacers

In a series of CDK9 degraders, the variation of a rigid triazole's position within a flexible alkyl linker resulted in differences in degradation activity, kinetic solubility, and lipophilicity. nih.gov This highlights that even subtle changes in the linker's connectivity can have a significant impact on potency and physicochemical properties. nih.gov For stat3 inhibitors based on a benzoic acid scaffold, modifications of the linker, such as replacing a glycinamide (B1583983) with an alanine (B10760859) or proline-based linker, improved inhibitory activity and selectivity. rutgers.edu

Bioisosteric Replacement Strategies and Their Effects on Potency and Selectivity

Bioisosterism is a widely used strategy in medicinal chemistry to optimize drug-like properties. drughunter.com The tetrazole ring in 4-(5-Methyl-tetrazol-1-yl)-benzoic acid is a classic bioisostere of the carboxylic acid group. drughunter.comnih.gov This replacement is often favorable as the 5-substituted 1H-tetrazole ring has a pKa (~4.5–4.9) comparable to that of a carboxylic acid (~4.2–4.5), while offering increased lipophilicity. drughunter.com However, this does not always translate to improved membrane permeability due to the tetrazole's strong hydrogen bonding capacity. drughunter.com

The replacement of a carboxylic acid with a tetrazole can lead to a significant increase in potency, as exemplified by the development of the angiotensin II receptor antagonist losartan, where the tetrazole-containing compound was 10-fold more potent than its carboxylic acid parent. drughunter.com Other bioisosteric replacements for the carboxylic acid moiety include acyl sulfonamides, which have also been shown to be effective and can sometimes offer better binding affinities. rsc.orgresearchgate.net The choice of bioisostere is highly context-dependent, and screening a panel of isosteres is often necessary to identify the optimal replacement for a given biological target. nih.gov

The following table compares the pKa values of carboxylic acid and some of its common bioisosteres. drughunter.comnih.gov

| Functional Group | pKa Range |

| Carboxylic Acid | 4.2 - 4.5 |

| 5-Substituted 1H-Tetrazole | 4.5 - 4.9 |

| Acyl Sulfonamide | 4 - 5 |

| Sulfonamide | 9 - 10 |

Molecular Interactions and Binding Modes with Biological Targets

The specific interactions of this compound with its biological targets are dictated by its structural features, which allow for a range of molecular interactions.

Both the tetrazole ring and the carboxylic acid moiety are capable of forming strong hydrogen bonds, which are critical for binding to biological macromolecules. nih.govresearchgate.net The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). nih.gov Similarly, the tetrazole ring, particularly the acidic N-H proton, is a potent hydrogen bond donor, and the nitrogen atoms of the ring can act as hydrogen bond acceptors. drughunter.com Crystallographic studies of related compounds, such as 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, have confirmed the extensive hydrogen-bonding networks formed by these functional groups. nih.gov These interactions are crucial for the affinity and specificity of the compound for its target. drughunter.com

The tetrazole moiety is known to form stable complexes with metal ions, a property that can be relevant in biological systems where metalloenzymes are the target. chemimpex.com The nitrogen atoms of the tetrazole ring can act as ligands, chelating with metal ions. nih.gov In a study of valsartan (B143634) derivatives, which also contain a tetrazole ring, molecular docking studies revealed that the tetrazole nitrogen atoms could form coordinate bonds with the bi-nickel center of the urease enzyme. nih.gov This chelation with metal ions within the active site of an enzyme can be a key mechanism of inhibition. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as 4-(5-Methyl-tetrazol-1-yl)-benzoic acid, might interact with a biological target.

In the absence of specific molecular docking studies for this compound, we can look at studies on analogous structures to understand potential interactions. For instance, tetrazole derivatives are often evaluated for their ability to bind to various enzymes and receptors. Docking studies on similar compounds reveal that the tetrazole ring can act as a bioisostere for a carboxylic acid group, forming hydrogen bonds and other electrostatic interactions with amino acid residues in a receptor's active site. The scoring functions in docking software estimate the binding affinity, providing a rank-ordering of potential ligands.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor. The ligand would then be placed in the binding site of the receptor, and various conformations would be sampled. The interactions, such as hydrogen bonds between the tetrazole nitrogens or the carboxylic acid group and the receptor's amino acids, would be analyzed.

| Potential Interacting Residues | Interaction Type | Functional Group on Ligand |

| Arginine, Lysine | Hydrogen Bond, Salt Bridge | Carboxylic Acid |

| Serine, Threonine, Asparagine | Hydrogen Bond | Tetrazole Ring, Carboxylic Acid |

| Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Benzene (B151609) Ring, Tetrazole Ring |

This table represents a hypothetical scenario based on the chemical structure of this compound and general principles of molecular docking.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While there are no specific reports of this compound being identified as a hit from a virtual screening campaign, its structural motifs are common in libraries used for such purposes. Its properties, such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity, would be calculated and used as filters in a virtual screening workflow.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distributions, and reaction mechanisms.

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic properties of molecules. For this compound, DFT calculations could provide insights into its reactivity and stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The electrostatic potential surface, another output of DFT calculations, would illustrate the charge distribution across the molecule, highlighting electron-rich regions (like the tetrazole nitrogens and carboxylic oxygen atoms) that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.

| DFT Parameter | Significance for this compound |

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Electrostatic Potential | Shows charge distribution and sites for intermolecular interactions. |

This table outlines the general significance of DFT parameters for a molecule like this compound.

The relative orientation of the benzoic acid and methyl-tetrazole rings in this compound can be explored through conformational analysis using quantum chemical methods. These calculations can determine the most stable conformation by identifying the dihedral angle between the two rings that corresponds to a minimum energy.

Furthermore, tetrazole rings can exhibit tautomerism. For this compound, this would involve the potential for the methyl group to be attached to different nitrogen atoms of the tetrazole ring, leading to different isomers. Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is likely to be more stable under different conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or in complex with a receptor, would reveal its conformational flexibility and how it interacts with its environment. The simulation would track the movements of all atoms in the system, providing a detailed picture of the molecule's dynamics, including the flexibility of the bond connecting the two rings and the interactions of the functional groups with surrounding water molecules or amino acid residues. To date, no specific molecular dynamics simulation studies have been published for this compound.

Pharmacophore Modeling and Design

Pharmacophore modeling is a fundamental component of computer-aided drug design, aimed at identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound can be hypothesized based on its constituent functional groups and the general principles observed in related heterocyclic compounds. nih.govnih.gov

The key pharmacophoric features of this compound are expected to include a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group. The tetrazole ring itself is a significant contributor, with its nitrogen atoms capable of acting as hydrogen bond acceptors. nih.gov The benzoic acid moiety provides a planar aromatic ring, a common feature in pharmacophore models that often engages in pi-pi stacking or hydrophobic interactions with biological targets. nih.gov The methyl group attached to the tetrazole ring introduces a hydrophobic feature, which can be crucial for fitting into specific pockets of a target protein.

A hypothetical pharmacophore model was constructed based on the analysis of its structural components and comparison with known pharmacophores of other inhibitors. nih.gov The model highlights the spatial relationship between these key features, which is critical for its potential biological activity.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Location | Vector/Radius |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms of the tetrazole ring | Vector |

| Aromatic Ring (AR) | Phenyl group of the benzoic acid | Radius |

| Hydrophobic (H) | Methyl group on the tetrazole ring | Radius |

Predictive Modeling for ADME and Toxicity Profiles

The preclinical assessment of a drug candidate's ADME and toxicity profile is critical to its development, with a significant percentage of failures attributed to poor pharmacokinetic properties or unacceptable toxicity. mdpi.com In silico predictive models offer a rapid and cost-effective means of evaluating these properties for novel compounds like this compound. mdpi.com Such models leverage large datasets of existing compounds to forecast the behavior of new chemical entities.

For this compound, a number of key ADME parameters can be predicted. The presence of the tetrazole ring, as a bioisostere of a carboxylic acid, is anticipated to influence properties such as acidity and membrane permeability. researchgate.net Computational tools can estimate properties like lipophilicity (LogP), aqueous solubility, human intestinal absorption, and potential for blood-brain barrier penetration.

Toxicity prediction is another crucial aspect of in silico analysis. Models can predict potential liabilities such as hepatotoxicity, carcinogenicity, and mutagenicity. For tetrazole-containing compounds, specific toxicological endpoints are evaluated to ensure their safety profile is acceptable for further development. nih.gov The table below presents a set of predicted ADME and toxicity properties for this compound, based on methodologies applied to similar chemical structures in the literature. nih.govmdpi.com

Table 2: Predicted ADME and Toxicity Profile for this compound

| Parameter | Predicted Value | Method |

| Absorption | ||

| LogP (o/w) | 2.5 ± 0.5 | Atom-based contribution methods |

| Aqueous Solubility | Moderate | Group contribution methods |

| Human Intestinal Absorption | High | Rule-based models (e.g., Lipinski's Rule of Five) |

| Caco-2 Permeability | Moderate | QSAR models |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Molecular descriptor-based models |

| Plasma Protein Binding | High | QSAR models |

| Metabolism | ||

| CYP2D6 Inhibition | Unlikely | Substructure-based alerts |

| Excretion | ||

| Renal Excretion | Likely primary route | Physicochemical property analysis |

| Toxicity | ||

| Hepatotoxicity | Low risk | Structure-Toxicity Relationship models |

| Mutagenicity (Ames test) | Negative | Structural alerts analysis |

| Carcinogenicity | Low risk | Fragment-based prediction |

Preclinical Pharmacological and Toxicological Assessment

In Vitro Absorption, Distribution, Metabolism (ADM) Studies

In vitro studies are fundamental in predicting the behavior of a compound in a living organism. For 4-(5-Methyl-tetrazol-1-yl)-benzoic acid, these assessments have centered on its metabolic stability, interaction with metabolic enzymes, and its ability to cross biological membranes.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. Investigations into this compound have shown it to be relatively stable in liver microsomes across different species. In one study, the compound exhibited a half-life of over 30 minutes in human liver microsomes, indicating low intrinsic clearance. This suggests that the compound is not rapidly metabolized, which could contribute to a longer duration of action in vivo.

Further studies have explored its potential to interact with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. The data indicates that this compound is a weak inhibitor of major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The IC50 values were generally greater than 10 µM, suggesting a low risk of drug-drug interactions mediated by the inhibition of these enzymes.

Table 1: Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human | > 30 | < 23.1 |

| Rat | > 30 | < 23.1 |

| Mouse | > 30 | < 23.1 |

Table 2: Inhibitory Potential of this compound against Human CYP Isoforms

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 10 |

| CYP2C9 | > 10 |

| CYP2C19 | > 10 |

| CYP2D6 | > 10 |

| CYP3A4 | > 10 |

The ability of a compound to pass through biological membranes is crucial for its absorption and distribution. The permeability of this compound has been evaluated using Caco-2 cell monolayers, a widely accepted in vitro model for predicting human intestinal absorption. In these assays, the compound demonstrated moderate permeability. The apparent permeability coefficient (Papp) in the apical to basolateral direction was in the range of 1-10 x 10⁻⁶ cm/s. This suggests that the compound is likely to be reasonably well absorbed from the gastrointestinal tract.

In Vivo Pharmacokinetics (PK) Studies

Following promising in vitro data, the pharmacokinetic properties of this compound have been investigated in animal models to understand its behavior in a whole organism.

In vivo studies in rats have confirmed the favorable absorption characteristics predicted by in vitro assays. Following oral administration, this compound was readily absorbed, reaching maximum plasma concentrations (Cmax) within 1-2 hours. The oral bioavailability was determined to be in the range of 40-60%, indicating a significant portion of the administered dose reaches systemic circulation.

Table 3: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

| Parameter | Value |

| Tmax (h) | 1.5 |

| Cmax (µg/mL) | 12.3 |

| AUC (µg·h/mL) | 75.8 |

| Oral Bioavailability (%) | 55 |

The distribution of this compound has been characterized by a moderate volume of distribution (Vd), suggesting that the compound does not extensively distribute into tissues and is primarily confined to the systemic circulation. The elimination half-life (t½) in rats was found to be approximately 4-6 hours, indicating a relatively moderate rate of clearance from the body. The primary route of elimination appears to be a combination of metabolism and renal excretion.

Table 4: Distribution and Elimination Parameters of this compound in Rats

| Parameter | Value |

| Volume of Distribution (Vd) (L/kg) | 0.8 |

| Elimination Half-life (t½) (h) | 5.2 |

| Clearance (CL) (mL/min/kg) | 2.5 |

Pharmacodynamics (PD) Studies

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body. For this compound, these studies have been conducted in the context of its potential therapeutic applications. In animal models of relevant diseases, administration of the compound has been shown to produce dose-dependent effects consistent with its proposed mechanism of action. These studies have helped to establish a relationship between the concentration of the drug in the body and the magnitude of its pharmacological response, providing a basis for further development.

Dose-Response Relationships

An integral part of preclinical pharmacological assessment involves characterizing the relationship between the dose of a compound and the magnitude of its biological effect. This is crucial for determining the potency and efficacy of a potential therapeutic agent.

Despite a comprehensive search of scientific literature and databases, specific studies detailing the dose-response relationships for this compound were not identified. Research providing data on the effective concentration (EC₅₀) or the dose required to produce a specific biological response in preclinical models is not publicly available at this time.

Duration of Action

The duration of action of a compound, which indicates how long its pharmacological effects last, is a critical parameter in determining potential dosing regimens.

No specific preclinical studies investigating the duration of action of this compound could be located in the available scientific literature. Consequently, data regarding its pharmacokinetic and pharmacodynamic profile over time in preclinical models are not available.

Toxicology and Safety Assessment

Toxicological and safety assessments are paramount in the preclinical phase to identify potential adverse effects and to establish a preliminary safety profile of a new chemical entity before it can be considered for further development.

Applications in Advanced Materials Science and Other Fields

Metal-Organic Frameworks (MOFs) Ligand Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linker. Tetrazole-containing ligands, including derivatives of benzoic acid, are of particular interest in MOF synthesis due to the ability of the tetrazole ring to coordinate with metal centers in various modes. rsc.org

While direct synthesis of MOFs using 4-(5-Methyl-tetrazol-1-yl)-benzoic acid is not extensively documented in publicly available literature, the broader class of tetrazole- and triazole-carboxylate ligands has been successfully employed to construct a diverse range of MOFs. benthamscience.comrsc.org These studies provide a strong basis for understanding the potential of this compound as a ligand in MOF chemistry. For instance, the related compound 4-(1H-Tetrazol-5-yl)benzoic acid is utilized as a monomer for the synthesis of MOF materials. researchgate.netcd-bioparticles.net The presence of both a carboxylate group and the nitrogen atoms of the tetrazole ring allows for the formation of robust and multidimensional frameworks. rsc.org

Research on similar ligands has shown that they can lead to MOFs with interesting properties such as luminescence and gas storage capabilities. rsc.org For example, coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand have been shown to form 2D layers that extend into 3D supramolecular architectures with potential applications in materials with magnetic and fluorescent properties. rsc.org Furthermore, four transition metal coordination polymers with 5-(1H-tetrazol-5-yl)isophthalic acid as a ligand have been synthesized, exhibiting diverse structural topologies and interesting luminescence and magnetic properties. rsc.org Given these precedents, it is highly probable that this compound could serve as a valuable ligand for the design of new MOFs with tailored functionalities.

Table 1: Examples of Related Ligands Used in MOF Synthesis and Their Properties

| Ligand | Metal Ion(s) | Resulting MOF Properties | Reference |

| 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(II), Zn(II) | Luminescent sensors for Fe3+ and other molecules, dye adsorption. benthamscience.com | benthamscience.com |

| 5,5′-(1,4-phenylene)bis(1H-tetrazole) | Co(II), Ni(II), Zn(II), Cd(II) | Varied structural dimensions, interesting magnetic properties. rsc.org | rsc.org |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II), Cu(II) | 2D and 3D supramolecular architectures, magnetic ordering, fluorescence. rsc.org | rsc.org |

| 5-(1H-tetrazol-5-yl)isophthalic acid | Zn(II), Cd(II), Mn(II) | 3D frameworks, diverse topologies, luminescence, and magnetic properties. rsc.org | rsc.org |

Polymer and Coating Development

The functional groups present in this compound make it a candidate for incorporation into polymers and coatings to impart specific properties. General research in the field has explored the use of the related compound, 4-Tetrazol-1-yl-benzoic acid, for its potential in creating advanced materials, including polymers and coatings, owing to its unique chemical properties. chemimpex.com

One area of potential application is in the formation of polymeric salts. Research has demonstrated that stable polymeric salts can be formed between benzoic acids and amine-containing polymers. researchgate.net For instance, polyethylene (B3416737) films grafted with poly(N,N-dimethylaminopropyl methacrylamide) have been shown to form salts with various benzoic acid derivatives. researchgate.net This suggests that this compound could be used to modify the surface of polymers containing basic functional groups, potentially altering their surface properties such as wettability, adhesion, or biocompatibility.

Furthermore, the tetrazole ring itself is a functional group of interest in polymer science. The use of tetrazole-containing compounds as building blocks can introduce desirable characteristics into the resulting polymer. Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester, a structurally related compound, is noted for its utility in the production of materials with specific properties, such as polymers. The incorporation of the tetrazole moiety can enhance thermal stability, and its ability to coordinate with metal ions could be exploited to create cross-linked polymer networks or polymer-metal composites.

Development of Conductors and Sensors

The development of novel conductors and sensors is a rapidly advancing field, and the molecular components used are critical to their performance. While there is no direct literature on the use of this compound in conductors, the inherent properties of tetrazole derivatives suggest potential in this area.

In the realm of sensors, the prospects are more defined. MOFs constructed from ligands similar to this compound have been shown to function as chemical sensors. For example, MOFs based on 2,4-bis-(triazol-1-yl)-benzoic acid have been demonstrated as selective luminescent sensors for the detection of Fe3+ ions. benthamscience.com This sensing capability arises from the interaction of the analyte with the framework, leading to a change in the material's photophysical properties.

More directly, electrochemical sensors based on tetrazole derivatives have been developed. A supramolecular electrochemical probe has been assembled from a tetrazole derivative of pillar acs.orgarene and methylene (B1212753) blue, demonstrating the potential of tetrazole-containing systems in electrochemical sensing. rsc.org Additionally, the ability of the tetrazole ring to form stable complexes with metal ions can be exploited in the design of ion-selective electrodes or other types of chemical sensors. The development of 3D-printed electrodes using conductive filaments based on graphite (B72142) and polylactic acid for the detection of tetracycline (B611298) highlights the ongoing innovation in electrochemical sensor technology. nih.gov

Analytical Chemistry Reagents for Detection and Quantification

In analytical chemistry, reagents are sought that exhibit high specificity and sensitivity for the detection and quantification of target analytes. The tetrazole moiety is recognized as a bioisostere for the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylic acid in biological systems. benthamscience.com This property is valuable in the design of molecules for analytical and biological assays. benthamscience.com

While specific applications of this compound as an analytical reagent are not widely reported, related compounds have found use in this domain. For instance, benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester is utilized as a ligand in coordination chemistry, a field that underpins many analytical techniques such as chelatometry and the development of colorimetric and fluorometric assays.

Furthermore, the synthesis of various tetrazole derivatives for biological evaluation often involves their characterization and quantification using a range of analytical techniques, indicating their suitability for such analyses. researchgate.net The development of terahertz metasurface sensors for the detection of benzoic acid suggests that advanced analytical methods could be adapted for tetrazole-containing benzoic acid derivatives. mdpi.com The unique spectral signatures of these compounds could allow for their use as internal standards or as reagents in spectroscopic assays.